molecular formula C14H18ClNO2 B14383709 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine CAS No. 88577-16-6

1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine

Cat. No.: B14383709
CAS No.: 88577-16-6
M. Wt: 267.75 g/mol
InChI Key: VTDJBZOGQNQDSW-UHFFFAOYSA-N
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Description

1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a chloro, methyl, and oxirane (epoxide) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine typically involves multiple steps:

    Formation of the Epoxide Group: The oxirane group can be introduced through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA).

    Substitution Reactions: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and methylating agents.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the oxirane ring to a diol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield a diol, while substitution of the chloro group can produce various amine or thiol derivatives.

Scientific Research Applications

1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactive functional groups make it useful in bioconjugation techniques, where it can be attached to biomolecules for labeling or modification.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine depends on its specific application. In general, the compound’s reactive functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The oxirane ring, in particular, can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine: shares similarities with other epoxide-containing compounds, such as epichlorohydrin and glycidol.

    Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones also share structural similarities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications

Properties

CAS No.

88577-16-6

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

1-[2-chloro-5-methyl-3-(oxiran-2-ylmethoxy)phenyl]pyrrolidine

InChI

InChI=1S/C14H18ClNO2/c1-10-6-12(16-4-2-3-5-16)14(15)13(7-10)18-9-11-8-17-11/h6-7,11H,2-5,8-9H2,1H3

InChI Key

VTDJBZOGQNQDSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2CO2)Cl)N3CCCC3

Origin of Product

United States

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